![molecular formula C15H11ClN2OS2 B2440199 3-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 922677-15-4](/img/structure/B2440199.png)
3-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of benzothiazole derivatives, which includes compounds like 3-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide, has been a subject of research . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .
Molecular Structure Analysis
Benzothiazoles, as a bicyclic heterocycles with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur, attract great interest from researchers for drug design due to their high biological and pharmacological activity . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .
Chemical Reactions Analysis
The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis . Along with conventional approaches, effective and ecologically friendly alternative reactions are being developed based on commercially available reagents and the principles of green chemistry .
Scientific Research Applications
Anti-Tubercular Activity
3-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide: has been investigated for its anti-tubercular potential. Researchers have synthesized benzothiazole derivatives and evaluated their inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis). These compounds were compared with standard reference drugs, and promising inhibition potency was observed . Further studies have explored the structure-activity relationships and molecular docking of these derivatives to identify potent inhibitors against the target protein DprE1.
EGFR Inhibitory Activity
In molecular docking studies, 3-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide exhibited a consistent binding mode associated with EGFR (epidermal growth factor receptor) inhibitory activity. This finding suggests its potential as an anticancer agent targeting EGFR . EGFR plays a critical role in cancer cell proliferation and survival.
Quorum Sensing Inhibition
Quorum sensing (QS) inhibitors are emerging as a novel approach to combat bacterial infections without relying on antibiotics. A library of benzo[d]thiazole/quinoline-2-thiol derivatives, including our compound of interest, was designed, synthesized, and evaluated for QS inhibition. These compounds hold promise as novel agents to disrupt bacterial communication and virulence .
Cytotoxicity Against Human Tumor Cell Lines
A series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides, which includes benzothiazole moieties, demonstrated cytotoxicity against three human tumor cell lines. Notably, one of the compounds exhibited potent effects against prostate cancer cells . This highlights the potential of benzothiazole-based molecules in cancer therapeutics.
properties
IUPAC Name |
3-chloro-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS2/c1-20-11-6-3-7-12-13(11)17-15(21-12)18-14(19)9-4-2-5-10(16)8-9/h2-8H,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXARYQYDKRCQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.